![molecular formula C12H17ClN4S B13844430 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl thieno[2,3-d]pyrimidine with piperazine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activity.
Cancer Research: This compound is studied for its potential anticancer properties and its ability to inhibit specific molecular targets involved in cancer progression.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the desired biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties.
Uniqueness
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride is unique due to its specific structural features and the presence of the piperazine moiety, which enhances its biological activity and makes it a valuable compound for research and therapeutic development .
Properties
Molecular Formula |
C12H17ClN4S |
|---|---|
Molecular Weight |
284.81 g/mol |
IUPAC Name |
6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C12H16N4S.ClH/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16;/h7-8,13H,2-6H2,1H3;1H |
InChI Key |
YZFNUEMZONDOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


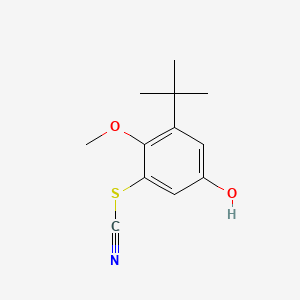
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
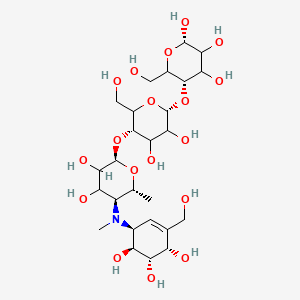

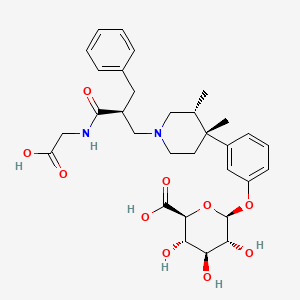
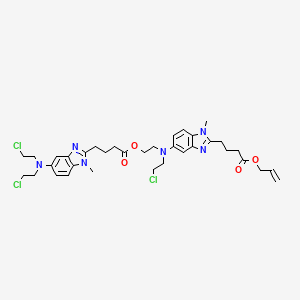


![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)


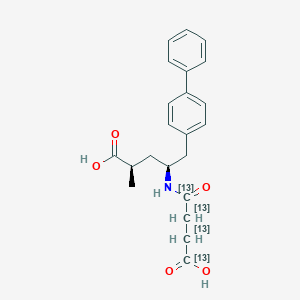

![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
